molecular formula C10H11N3O2 B12550710 1H-Benzimidazole-2-propanamide, N-hydroxy- CAS No. 143949-73-9

1H-Benzimidazole-2-propanamide, N-hydroxy-

Cat. No.: B12550710
CAS No.: 143949-73-9
M. Wt: 205.21 g/mol
InChI Key: KZPMSEVHEAMHKG-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-propanamide, N-hydroxy- is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 1H-Benzimidazole-2-propanamide, N-hydroxy- typically involves the condensation of benzimidazole derivatives with appropriate amides and hydroxylamine. One common method includes the reaction of 1H-benzimidazole-2-carboxylic acid with propanamide in the presence of a dehydrating agent, followed by the introduction of a hydroxyl group using hydroxylamine under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Benzimidazole-2-propanamide, N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-2-propanamide, N-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.

    Medicine: Due to its structural similarity to nucleotides, it is being explored for its potential antiviral, antibacterial, and anticancer properties.

    Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-propanamide, N-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. It may also interact with DNA or RNA, disrupting normal cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1H-Benzimidazole-2-propanamide, N-hydroxy- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole-2-propanamide, N-hydroxy- lies in its specific functional groups, which confer distinct chemical reactivity and potential therapeutic applications.

Properties

CAS No.

143949-73-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-hydroxypropanamide

InChI

InChI=1S/C10H11N3O2/c14-10(13-15)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4,15H,5-6H2,(H,11,12)(H,13,14)

InChI Key

KZPMSEVHEAMHKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NO

Origin of Product

United States

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